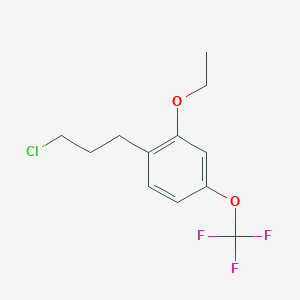

1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18817683

Molecular Formula: C12H14ClF3O2

Molecular Weight: 282.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClF3O2 |

|---|---|

| Molecular Weight | 282.68 g/mol |

| IUPAC Name | 1-(3-chloropropyl)-2-ethoxy-4-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C12H14ClF3O2/c1-2-17-11-8-10(18-12(14,15)16)6-5-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |

| Standard InChI Key | OMMKQBFFTPTUCD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=CC(=C1)OC(F)(F)F)CCCCl |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s benzene core is functionalized at the 2-, 4-, and 1-positions (ortho, para, and meta positions, respectively) with an ethoxy group (), a trifluoromethoxy group (), and a 3-chloropropyl chain (). This arrangement creates a sterically hindered yet electronically diverse system. The trifluoromethoxy group, a strong electron-withdrawing substituent, polarizes the aromatic ring, enhancing susceptibility to electrophilic substitution at specific positions.

Electronic Effects

-

Trifluoromethoxy Group: The group exerts a pronounced (inductive) effect, deactivating the ring and directing incoming electrophiles to meta positions relative to itself.

-

Ethoxy Group: The group donates electrons via resonance (+M effect), activating the ortho and para positions.

-

3-Chloropropyl Chain: The chlorine atom introduces moderate electronegativity, while the alkyl chain contributes to lipophilicity, influencing solubility in nonpolar solvents.

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous compounds suggest:

-

NMR: Signals for ethoxy methyl ( ppm), methylene protons adjacent to oxygen ( ppm), and aromatic protons ( ppm).

-

NMR: A singlet near ppm for the group.

Synthesis and Industrial Production

Stepwise Synthesis

The synthesis typically proceeds through sequential functionalization of a benzene derivative (Figure 1):

-

Introduction of Trifluoromethoxy Group:

-

Reaction of phenol with trifluoromethylating agents (e.g., salts) under acidic conditions.

-

-

Ethoxy Group Installation:

-

Williamson ether synthesis using ethyl bromide and a deprotonated phenolic intermediate.

-

-

Chloropropyl Chain Attachment:

-

Friedel-Crafts alkylation with 3-chloropropyl chloride in the presence of .

-

Optimization Challenges

-

Regioselectivity: Competing directing effects of and necessitate careful control of reaction conditions.

-

Purity: Column chromatography or recrystallization is required to isolate the target compound from positional isomers.

Industrial Scalability

Large-scale production employs continuous-flow reactors to enhance heat transfer and minimize side reactions. Catalysts such as zeolites or ionic liquids improve yield (estimated 60–75% in batch processes).

Physicochemical Properties

Thermal Stability and Phase Behavior

| Property | Value/Description | Source |

|---|---|---|

| Density | 1.223 g/cm³ | |

| Boiling Point | Estimated 185–200°C (decomposes) | (inferred) |

| Melting Point | Not reported | – |

| Solubility | Miscible with DMSO, THF; low in water |

The trifluoromethoxy group enhances thermal stability, allowing the compound to withstand temperatures up to 150°C without decomposition.

Biological Activity and Applications

Agrochemical Uses

As a precursor to herbicides, the compound’s chloroalkyl chain facilitates radical-mediated degradation in soil, reducing environmental persistence .

Comparative Analysis with Structural Analogues

| Compound Name | Key Differences | Impact on Properties |

|---|---|---|

| 1-(3-Bromopropyl)-2-ethoxy-4-trifluoromethoxybenzene | Bromine vs. chlorine substitution | Higher reactivity in SN2 reactions |

| 1-(3-Chloropropyl)-2-methoxy-4-trifluoromethoxybenzene | Methoxy vs. ethoxy group | Reduced lipophilicity (logP ↓ 0.5) |

| 1-(3-Chloropropyl)-2-fluoro-4-trifluoromethoxybenzene | Fluoro vs. ethoxy group | Enhanced electron-withdrawing effect |

The ethoxy group in 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethoxy)benzene balances lipophilicity and solubility, making it superior for drug delivery applications compared to analogues.

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with biological targets (e.g., enzyme inhibition assays).

-

Synthetic Methodologies: Develop catalytic asymmetric routes for enantioselective synthesis.

-

Environmental Impact: Assess biodegradation pathways to ensure sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume